molecular formula C10H11NO B12117920 2,5-dimethyl-3H-isoindol-1-one

2,5-dimethyl-3H-isoindol-1-one

Cat. No.: B12117920
M. Wt: 161.20 g/mol
InChI Key: PKWDFSGJQCYEEH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3H-isoindol-1-one is a heterocyclic compound characterized by an isoindoline nucleus with two methyl groups attached at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-3H-isoindol-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-methylphthalimide with methyl iodide under basic conditions to form the desired product . Another approach includes the use of N-ethenyl-2-iodobenzamide as a starting material, which undergoes cyclization to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolines, depending on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dimethyl-3H-isoindol-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to interact with cellular proteins and nucleic acids, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-3H-isoindol-1-one
  • 2,3-Dibenzyl-3H-isoindol-1-one
  • 2-(3,4-Dimethoxyphenyl)-3H-isoindol-1-one
  • 2-(3,5-Dimethylphenyl)-3H-isoindol-1-one

Uniqueness

2,5-Dimethyl-3H-isoindol-1-one is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness allows it to exhibit distinct properties compared to other similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2,5-dimethyl-3H-isoindol-1-one

InChI

InChI=1S/C10H11NO/c1-7-3-4-9-8(5-7)6-11(2)10(9)12/h3-5H,6H2,1-2H3

InChI Key

PKWDFSGJQCYEEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2)C

Origin of Product

United States

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